molecular formula C6H10N2O3 B15351334 N-Nitroso Nipecotic Acid-d4 (Major)

N-Nitroso Nipecotic Acid-d4 (Major)

Cat. No.: B15351334
M. Wt: 162.18 g/mol
InChI Key: YGOAQYQGTQBALO-KHORGVISSA-N
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Description

N-Nitroso Nipecotic Acid-d4 (Major) is a stable isotope-labeled compound with the molecular formula C6H6D4N2O3 and a molecular weight of 162.18 g/mol. This compound is used primarily in scientific research, particularly in studies involving chemical, biological, and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso Nipecotic Acid-d4 can be synthesized through the nitrosation of nipecotic acid in the presence of a nitrosating agent such as sodium nitrite (NaNO2) under acidic conditions. The reaction typically involves the addition of NaNO2 to a solution of nipecotic acid in an acidic medium, followed by the formation of the N-nitroso derivative.

Industrial Production Methods: The industrial production of N-Nitroso Nipecotic Acid-d4 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve higher yields and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Nitroso Nipecotic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of N-Nitroso Nipecotic Acid-d4 can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted nipecotic acid derivatives.

Scientific Research Applications

N-Nitroso Nipecotic Acid-d4 is widely used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and studying biochemical pathways. Its applications include:

  • Chemistry: Used as a reference standard in analytical chemistry for calibration and method development.

  • Biology: Employed in studies involving enzyme kinetics and metabolic pathways.

  • Medicine: Utilized in pharmacokinetic studies and drug metabolism research.

  • Industry: Applied in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which N-Nitroso Nipecotic Acid-d4 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Nitroso Nipecotic Acid-d4 is unique in its stable isotope labeling, which distinguishes it from other nipecotic acid derivatives. Similar compounds include:

  • Nipecotic Acid: The unmodified form of the compound.

  • N-Methyl Nipecotic Acid: A methylated derivative of nipecotic acid.

  • N-Ethyl Nipecotic Acid: An ethylated derivative of nipecotic acid.

These compounds differ in their chemical structure and properties, making N-Nitroso Nipecotic Acid-d4 particularly useful for specific research applications.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

162.18 g/mol

IUPAC Name

2,2,6,6-tetradeuterio-1-nitrosopiperidine-3-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)/i3D2,4D2

InChI Key

YGOAQYQGTQBALO-KHORGVISSA-N

Isomeric SMILES

[2H]C1(CCC(C(N1N=O)([2H])[2H])C(=O)O)[2H]

Canonical SMILES

C1CC(CN(C1)N=O)C(=O)O

Origin of Product

United States

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